molecular formula C19H22O B11967013 Diphenyl-cyclohexyl-methanol CAS No. 4404-61-9

Diphenyl-cyclohexyl-methanol

Cat. No.: B11967013
CAS No.: 4404-61-9
M. Wt: 266.4 g/mol
InChI Key: LRWTTZKTXXYPNP-UHFFFAOYSA-N
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Description

Diphenyl-cyclohexyl-methanol is an organic compound featuring a methanol backbone substituted with a cyclohexyl group and two phenyl groups. While direct structural or synthetic data for this specific compound are absent in the provided evidence, its name suggests a hybrid structure combining phenyl, cyclohexyl, and hydroxyl functionalities. Such compounds are typically utilized in organic synthesis, materials science, or as intermediates in pharmaceutical research.

Properties

CAS No.

4404-61-9

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

cyclohexyl(diphenyl)methanol

InChI

InChI=1S/C19H22O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18,20H,3,8-9,14-15H2

InChI Key

LRWTTZKTXXYPNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl-diphenyl-methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations to achieve high yields.

Industrial Production Methods

In industrial settings, cyclohexyl-diphenyl-methanol is often produced using catalytic hydrogenation of cyclohexyl-diphenyl-ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone group to a hydroxyl group, resulting in the formation of cyclohexyl-diphenyl-methanol.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-diphenyl-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form cyclohexyl-diphenyl-ketone.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert cyclohexyl-diphenyl-ketone back to cyclohexyl-diphenyl-methanol.

    Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride (SOCl2), to replace the hydroxyl group with a halogen atom.

Major Products Formed

The major products formed from these reactions include cyclohexyl-diphenyl-ketone (oxidation), cyclohexyl-diphenyl-methanol (reduction), and cyclohexyl-diphenyl-chloride (substitution).

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Diphenyl-cyclohexyl-methanol derivatives have been investigated for their biological activities, particularly as potential rennin inhibitors. These inhibitors could play a significant role in the treatment of hypertension and related cardiovascular diseases. The structural characteristics of this compound suggest promising pharmacological properties, although further research is necessary to elucidate its specific mechanisms of action and efficacy.

Case Study: Rennin Inhibition
In a study focusing on the synthesis of this compound derivatives, researchers identified several compounds with significant rennin inhibitory activity. These findings indicate the potential for developing new antihypertensive agents based on this compound class.

Materials Science

Poly(Aryl Ether Ketone) Resins
this compound has been incorporated into poly(aryl ether ketone) resins to improve their dielectric properties. These resins are crucial in high-frequency communication and large-scale integrated circuits due to their excellent thermal and chemical stability. The introduction of diphenyl and cyclohexyl groups has been shown to reduce the dielectric constant while maintaining high thermal resistance .

Data Table: Properties of Poly(Aryl Ether Ketone) Resins

PropertyValue
Permittivity (10 GHz)2.95–3.26
Glass Transition Temperature239–245 °C
5% Thermogravimetric Temp469–534 °C
SolubilitySoluble in NMP, DMF, DMAc

Mechanism of Action

The mechanism of action of cyclohexyl-diphenyl-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes analogs with overlapping structural motifs, enabling indirect comparisons. Below is a detailed analysis:

(2-Chlorophenyl)(diphenyl)methanol

  • Structure: Contains a diphenylmethanol core with a 2-chlorophenyl substituent .
  • Applications : Used as a reactive intermediate in synthesizing complex organic molecules. The chlorine substituent enhances electrophilic reactivity, enabling selective functionalization.
  • Key Differences: The chlorophenyl group introduces electronic effects (e.g., electron-withdrawing) absent in diphenyl-cyclohexyl-methanol. Cyclohexyl groups, in contrast, may confer steric bulk and lipophilicity.

Dicyclohexylmethanol

  • Structure: Comprises two cyclohexyl groups attached to a methanol backbone (CAS 4453-82-1, C₁₃H₂₄O) .
  • Properties : Molecular weight 196.33 g/mol; higher hydrophobicity due to cyclohexyl substituents.
  • Applications : Likely employed in polymer stabilization or surfactant synthesis.
  • Key Differences : Lacks phenyl groups, reducing aromatic interactions critical in π-π stacking or catalytic applications.

Dimethyl 2-(3-chlorophenyl)-6-hydroxy-6-methyl-4-(methylamino)cyclohex-3-ene-1,3-dicarboxylate

  • Structure: A cyclohexene derivative with hydroxyl, methylamino, and chlorophenyl groups .
  • Synthetic Relevance : Forms during side reactions in ketone synthesis; demonstrates the complexity of polycyclic alcohol derivatives.
  • Key Differences: Additional functional groups (e.g., esters, amines) differentiate it from this compound’s simpler architecture.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound* Hypothetical ~260.36 Phenyl/cyclohexyl hybrid; hydroxyl group Synthetic intermediates, materials science
(2-Chlorophenyl)(diphenyl)methanol C₁₉H₁₅ClO 294.77 Chlorophenyl substituent; aromatic reactivity Organic synthesis, mechanistic studies
Dicyclohexylmethanol C₁₃H₂₄O 196.33 Two cyclohexyl groups; high hydrophobicity Polymer chemistry, surfactants
Dimethyl 2-(3-chlorophenyl)... C₁₉H₂₃ClNO₅ 380.84 Multi-functionalized cyclohexene; ester/amine groups Byproduct in ketone synthesis

Research Findings and Functional Insights

  • Reactivity: Chlorinated derivatives like (2-chlorophenyl)(diphenyl)methanol exhibit enhanced electrophilicity, enabling regioselective reactions absent in non-halogenated analogs .
  • Synthetic Challenges : Multi-substituted alcohols (e.g., compound) highlight the need for precise reaction control to avoid byproducts .

Biological Activity

Diphenyl-cyclohexyl-methanol (DPCM), a compound with the molecular formula C18_{18}H26_{26}O, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of DPCM, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DPCM is characterized by its unique structure, which consists of a cyclohexyl group and two phenyl groups attached to a single methanol moiety. Its molecular weight is approximately 290.38 g/mol. The combination of cycloalkane and aromatic functionalities may impart distinct chemical reactivity and biological properties compared to similar compounds.

The biological activity of DPCM is primarily attributed to its interaction with various molecular targets within the body. Research indicates that DPCM may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to alterations in cellular signaling pathways, influencing physiological processes such as:

  • Enzyme Inhibition : Certain derivatives of DPCM have been identified as potential inhibitors of rennin, an enzyme involved in blood pressure regulation. This suggests that DPCM could have applications in treating hypertension and related cardiovascular diseases.
  • Anticancer Activity : Preliminary studies indicate that DPCM derivatives may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from DPCM have shown significant inhibition rates in breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines .

In Vitro Studies

  • Antiproliferative Activity : In a study evaluating the cytotoxic effects of various compounds, derivatives of DPCM demonstrated high potency against multiple cancer cell lines. For example:
    • T-47D breast cancer: 90.47% inhibition
    • SR leukemia: 81.58% inhibition
    • SK-MEL-5 melanoma: 84.32% inhibition .
  • Enzyme Activity : Research has shown that DPCM can inhibit alkaline phosphatase activity, an enzyme often associated with cancer progression. The IC50_{50} values for certain derivatives were reported at approximately 0.420 μM, indicating strong inhibitory potential compared to standard drugs like doxorubicin .

Case Studies

A review of recent literature highlighted several case studies involving DPCM derivatives:

  • Cardiovascular Applications : A study explored the efficacy of DPCM derivatives as rennin inhibitors, demonstrating their potential in managing hypertension through enzyme modulation.
  • Cancer Treatment : Another study focused on the antiproliferative effects of DPCM-derived compounds on various cancer cell lines, suggesting that these compounds could serve as lead candidates for further drug development in oncology .

Data Table: Biological Activity Overview

Activity Type Target/Cell Line Inhibition (%) / IC50_{50} Reference
AnticancerT-47D Breast Cancer90.47%
AnticancerSR Leukemia81.58%
AnticancerSK-MEL-5 Melanoma84.32%
Enzyme InhibitionAlkaline PhosphataseIC50_{50} = 0.420 μM
CardiovascularRennin InhibitionNot specified

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling diphenyl-cyclohexyl-methanol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-body protective clothing, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure or OV/AG/P99 for higher concentrations) .
  • Ventilation : Work in a fume hood to minimize inhalation risks and prevent aerosol formation.
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste. Avoid flushing into drainage systems .
  • Storage : Store in a dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) at temperatures below 25°C .

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Grignard Reaction : React cyclohexylmagnesium bromide with benzophenone, followed by acid quenching. Optimize stoichiometry (1:1 molar ratio) and temperature (0–5°C) to minimize side products .
  • Catalytic Hydrogenation : Reduce diphenyl-cyclohexyl-ketone using Pd/C or Raney Ni under H₂ (1–3 atm). Higher pressures (≥5 atm) may improve conversion but risk over-reduction .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm the cyclohexyl backbone and aromatic protons (δ 7.2–7.5 ppm for diphenyl groups). Use DEPT-135 to identify CH₂ and CH groups .
  • Mass Spectrometry (MS) : Employ EI-MS for molecular ion detection (expected m/z ~294) and fragmentation patterns to verify substituents .
  • Infrared (IR) Spectroscopy : Identify O-H stretches (~3200–3400 cm⁻¹) and C-O vibrations (~1050–1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling be utilized to predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with enzymes or receptors using software like AutoDock Vina. Parameterize force fields (e.g., AMBER) to account for steric effects from the cyclohexyl group .
  • Density Functional Theory (DFT) : Calculate transition-state energies for hydroxyl group reactions (e.g., oxidation to ketones). Optimize geometries at the B3LYP/6-31G* level .
  • Solvent Modeling : Use COSMO-RS to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF) .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound’s properties?

  • Methodological Answer :

  • Systematic Literature Review : Follow EPA HPV guidelines to collate high-quality datasets, prioritizing peer-reviewed studies over computational predictions .
  • Experimental Validation : Replicate disputed measurements (e.g., melting point, 58–64°C) using standardized protocols (e.g., DSC at 5°C/min heating rate) .
  • Sensitivity Analysis : Identify variables (e.g., solvent purity, temperature gradients) that disproportionately affect results. Use Design of Experiments (DoE) to isolate confounding factors .

Q. What methodologies are employed to optimize catalytic systems involving this compound as a chiral building block?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution using lipases .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective alkylation or hydroxylation. Monitor enantiomeric excess (ee) via polarimetry .
  • In Situ Characterization : Use FTIR or Raman spectroscopy to track intermediate formation during catalysis. Adjust ligand-metal ratios to enhance turnover frequency (TOF) .

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